molecular formula C8H15Br2NO B14518180 2,3-Dibromo-N-ethyl-N-(propan-2-yl)propanamide CAS No. 62479-87-2

2,3-Dibromo-N-ethyl-N-(propan-2-yl)propanamide

Cat. No.: B14518180
CAS No.: 62479-87-2
M. Wt: 301.02 g/mol
InChI Key: VEIHINMCIXQARU-UHFFFAOYSA-N
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Description

2,3-Dibromo-N-ethyl-N-(propan-2-yl)propanamide is an organic compound with a complex structure, featuring bromine atoms and an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dibromo-N-ethyl-N-(propan-2-yl)propanamide typically involves the bromination of a suitable precursor, followed by amide formation. One common method involves the bromination of propanoic acid derivatives, followed by reaction with ethylamine and isopropylamine under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using bromine or other brominating agents, followed by amide formation in reactors designed for high yield and purity. The process is optimized for efficiency and cost-effectiveness, ensuring the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

2,3-Dibromo-N-ethyl-N-(propan-2-yl)propanamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups.

    Reduction Reactions: The compound can be reduced to form different amide derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of different products depending on the conditions used.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while reduction reactions can produce different amide compounds.

Scientific Research Applications

2,3-Dibromo-N-ethyl-N-(propan-2-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Dibromo-N-ethyl-N-(propan-2-yl)propanamide involves its interaction with specific molecular targets, leading to various biochemical effects. The bromine atoms and amide group play crucial roles in its reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dibromo-N-methyl-N-(propan-2-yl)propanamide
  • 2,3-Dibromo-N-ethyl-N-(methyl)propanamide
  • 2,3-Dibromo-N-ethyl-N-(propan-2-yl)butanamide

Uniqueness

2,3-Dibromo-N-ethyl-N-(propan-2-yl)propanamide is unique due to its specific combination of bromine atoms and the amide group, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

62479-87-2

Molecular Formula

C8H15Br2NO

Molecular Weight

301.02 g/mol

IUPAC Name

2,3-dibromo-N-ethyl-N-propan-2-ylpropanamide

InChI

InChI=1S/C8H15Br2NO/c1-4-11(6(2)3)8(12)7(10)5-9/h6-7H,4-5H2,1-3H3

InChI Key

VEIHINMCIXQARU-UHFFFAOYSA-N

Canonical SMILES

CCN(C(C)C)C(=O)C(CBr)Br

Origin of Product

United States

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